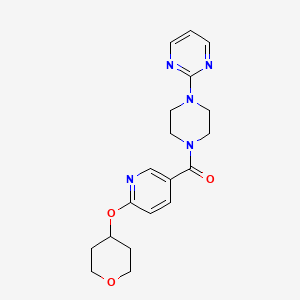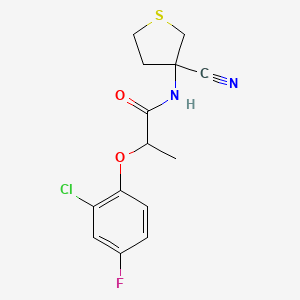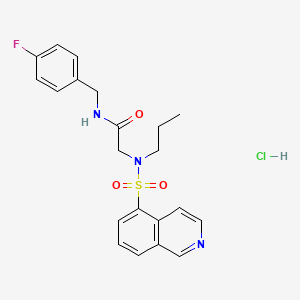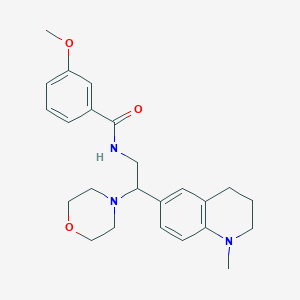![molecular formula C20H14FN3O4 B2588177 (E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620113-55-5](/img/structure/B2588177.png)
(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a useful research compound. Its molecular formula is C20H14FN3O4 and its molecular weight is 379.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occupational Health Concerns
Occupational Asthma and Allergies
Acrylates and cyanoacrylates, such as methyl methacrylate and ethyl cyanoacrylate, have been identified as occupational hazards in various industries due to their potential to cause asthma and allergic reactions. Workers exposed to the vapors of these substances can develop specific hypersensitivity responses, leading to occupational asthma and dermatitis. Preventive measures are crucial in industries where these substances are used to minimize health risks to workers (Lozewicz et al., 1985); (Pérez‐Formoso et al., 2010).
Medical Applications and Considerations
Surgical and Cosmetic Uses
Cyanoacrylates, including ethyl cyanoacrylate and 2-octyl cyanoacrylate, are utilized as adhesives in surgical, dental, and cosmetic procedures due to their rapid polymerization and strong bonding capabilities. However, they can cause allergic contact dermatitis (ACD), underscoring the need for careful handling and awareness of potential cross-reactivity among different cyanoacrylate compounds (Sato et al., 2017).
Industrial and Environmental Exposure
Exposure and Health Risks in Work Environments
The use of acrylates and cyanoacrylates in industries poses health risks, including asthma and contact dermatitis, due to exposure to their vapors. Monitoring and reducing exposure levels, along with implementing safety protocols, are essential to protect workers (Goodman et al., 2000).
properties
IUPAC Name |
methyl (E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGNAUPXAPOQT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)

![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)


![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2588112.png)



![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)